Resorcinol bis(diphenyl phosphate)

Vue d'ensemble

Description

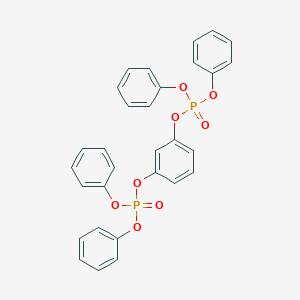

Resorcinol bis(diphenyl phosphate) (RDP) is an oligomeric organophosphate flame retardant (OPFR) with the molecular formula C₃₀H₂₄O₈P₂ and a molecular weight of 574.45 g/mol (CAS: 57583-54-7) . Structurally, it consists of a resorcinol core linked to two diphenyl phosphate groups, enabling both gas-phase and condensed-phase flame retardancy mechanisms .

Méthodes De Préparation

Two-Step Esterification: Phosphorus Oxychloride-Based Synthesis

Reaction Mechanism and Process Overview

The two-step esterification method involves sequential reactions of phosphorus oxychloride (POCl₃) with resorcinol and phenol, catalyzed by anhydrous zinc chloride (ZnCl₂) and phosphorus pentachloride (PCl₅) as a water-retaining agent .

Step 1: Formation of Intermediate Chlorophosphate

POCl₃ undergoes reflux with resorcinol at 80–85°C, producing resorcinol tetrachlorophosphate intermediates. The reaction is exothermic, requiring controlled addition over 4 hours to minimize side reactions :

3 \xrightarrow{\text{ZnCl}2, \, \text{PCl}_5} \text{Resorcinol tetrachlorophosphate} + \text{HCl}

Excess POCl₃ is removed under reduced pressure (116–140°C) to isolate the intermediate .

Step 2: Phenolation for RDP Synthesis

The intermediate reacts with molten phenol at 120–125°C for 4–5 hours, substituting chlorine atoms with phenyl groups:

Post-reaction purification via acid/base washing yields RDP with viscosity 300–400 cP (25°C) and acid number ≤0.01 mg KOH/g .

Critical Process Parameters

-

Catalyst System : ZnCl₂ (1–4 wt% of resorcinol) enhances selectivity, while PCl₅ (0.1–0.5 wt%) scavenges moisture, suppressing hydrolysis .

-

Molar Ratios : POCl₃:resorcinol = 3.5–4.5:1 ensures complete intermediate formation. Phenol:resorcinol = 3.75–3.80:1 minimizes TPP by-products .

-

Temperature Control : Maintaining 80–85°C during resorcinol addition prevents runaway reactions.

Table 1: Performance of Two-Step Esterification (Patent CN101723970B)

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Yield (%) | 97.76 | 98.37 | 98.62 |

| RDP Content (wt%) | 81.55 | 83.95 | 84.63 |

| TPP Content (wt%) | 0.96 | 0.89 | 0.91 |

| Viscosity (cP, 25°C) | 400 | 380 | 350 |

Transesterification: Triphenyl Phosphate and Resorcinol

Reaction Mechanism and Catalytic Innovations

Transesterification employs triphenyl phosphate (TPP) and resorcinol in a solvent-free system, using macroporous styrene-based ion-exchange resins as solid catalysts :

Key advantages include milder conditions (120–150°C) and recyclable catalysts, though TPP residuals remain higher (≤14.7 wt%) .

Process Optimization Challenges

-

Catalyst Design : Modified D001 resins with cyanovinyl groups improve thermal stability (>200°C) and reduce deactivation .

-

Stoichiometry : Excess resorcinol (TPP:resorcinol = 1:0.4–0.6) drives equilibrium toward RDP but increases oligomer formation .

Table 2: Transesterification Outcomes (Patent CN106632461A)

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Resorcinol:TPP (mol) | 1:2.5 | 1:3.0 | 1:3.5 |

| Yield (%) | 85 | 90 | 92 |

| TPP Content (wt%) | 12.3 | 8.7 | 5.4 |

| Reaction Time (h) | 6 | 5 | 4 |

Comparative Analysis of Methods

Yield and Purity Trade-offs

-

Esterification : Higher yields (97–98%) and RDP purity (≥81.5 wt%) but requires rigorous moisture control .

-

Transesterification : Lower yields (85–92%) due to equilibrium limitations but offers simpler post-processing .

Environmental and Economic Considerations

-

Waste Generation : Esterification produces HCl gas, necessitating scrubbing systems, whereas transesterification generates recyclable phenol .

-

Catalyst Costs : ZnCl₂ and PCl₅ are low-cost but single-use, while solid catalysts (D001 resins) are reusable but synthetically complex .

Critical Factors Influencing RDP Synthesis

Moisture Control

Trace moisture (>50 ppm) hydrolyzes POCl₃ to phosphoric acid, increasing acid number and viscosity. PCl₅ reduces water activity by 80–90%, enabling acid numbers ≤0.01 mg KOH/g .

Catalytic Selectivity

ZnCl₂’s Lewis acidity promotes electrophilic substitution in esterification, while sulfonated resins in transesterification stabilize transition states via Brønsted acid sites .

Oligomer Formation

High temperatures (>130°C) in esterification favor dimerization (14–15 wt%), whereas transesterification at 120–150°C limits oligomers to <5 wt% .

Analyse Des Réactions Chimiques

Hydrolysis and Metabolic Degradation

RDP undergoes hydrolysis in biological and environmental systems, yielding metabolites with potential toxicological significance.

In Vitro Hydrolysis

| Condition | Metabolites Detected | Study Model | Source |

|---|---|---|---|

| Human liver microsomes | Diphenyl phosphate (DPHP), para-HO-TPHP | In vitro assays | |

| Human liver cytosol | Glucuronidated/sulfated derivatives | In vitro assays |

Key Findings

-

RDP and its oligomers hydrolyze readily to DPHP and hydroxylated derivatives .

-

Hydrolysis rates vary with enzymatic activity, impacting environmental persistence .

Environmental and Thermal Degradation

RDP breaks down under thermal and environmental stress, forming persistent byproducts.

Thermal Decomposition

Conditions : Heating above 300°C in polymer matrices .

Products :

Environmental Breakdown in Plastics and Dust

| Matrix | Degradation Products | Concentration Range (ng/g) | Source |

|---|---|---|---|

| Plastics | TPHP, meta-HO-RDP, RDP oligomers | 23–29,118 | |

| Indoor dust | meta-HO-TPHP, RDP-[Phe] | 20–14,227 |

Mechanistic Insights

-

Oxidation : Hydroxylation at meta positions generates bioactive metabolites .

-

Oligomerization : RDP dimerizes under prolonged heat, altering flame-retardant efficacy .

Substitution Reactions

RDP’s phosphate groups participate in substitution reactions with nucleophiles (e.g., amines, alcohols).

Example Reaction

-

Conditions : Room temperature, polar aprotic solvents.

-

Applications : Functionalization for specialized polymer composites.

Applications De Recherche Scientifique

Flame Retardant Applications

RDP is predominantly employed in various industries due to its flame-retardant properties:

- Electronics : Used in electrical and electronic equipment to enhance fire safety.

- Plastics : Incorporated in engineering resins such as PC/ABS and PPO/HIPS, where it provides low volatility and high heat stability.

- Textiles and Furniture : Applied to improve the fire resistance of upholstery and other textile products.

Effectiveness in Flame Retardancy

RDP functions by interrupting the combustion process through several mechanisms:

- Thermal Decomposition : Releases phosphoric acid upon heating, which can help form a protective char layer.

- Gas Phase Mechanism : Dilutes flammable gases during combustion, reducing the rate of flame spread.

Environmental Impact and Toxicity

Research has raised concerns regarding the environmental persistence and potential toxicity of RDP:

- Detection in Environment : Studies have found RDP in house dust and various environmental matrices, indicating its release from treated products .

- Neurotoxicity Studies : Animal studies, particularly on zebrafish, have shown that RDP exposure can lead to neurodevelopmental issues and alterations in gut microbiota .

Regulatory Considerations

RDP has been assessed for its safety profile under various regulatory frameworks:

- ChemFORWARD Assessment : RDP scored hazard band C, indicating moderate concern regarding human health and ecotoxicity endpoints .

- Acute Toxicity Data : Regulatory documents provide detailed tables on acute toxicity levels for oral, dermal, and inhalation exposures .

Case Study 1: RDP in Electronics

A study analyzed the presence of RDP in electronic equipment and surrounding dust. The findings indicated significant contamination levels, raising concerns about human exposure through household dust . The research utilized mass spectrometry for compound identification, highlighting the need for further investigation into the long-term effects of exposure.

Case Study 2: Neurodevelopmental Effects

Research involving zebrafish models demonstrated that RDP exposure during early developmental stages resulted in significant neurotoxic effects. Alterations in central nervous system development were noted, suggesting potential implications for ecological health .

Comparative Analysis with Other Flame Retardants

| Compound Name | Chemical Structure | Application Areas | Environmental Concerns |

|---|---|---|---|

| Resorcinol bis(diphenyl phosphate) | C30H24O8P2 | Electronics, Plastics, Textiles | Moderate neurotoxicity; persistence |

| Decabromodiphenyl ether | C12Br10O | Electronics, Textiles | Banned due to bioaccumulation |

| Triphenyl phosphate | C18H15O4P | Plastics, Coatings | Endocrine disruptor |

Mécanisme D'action

Resorcinol bis(diphenyl phosphate) exerts its flame-retardant effects through a combination of physical and chemical mechanisms. It promotes the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process. Additionally, it releases phosphorus-containing radicals that interfere with the combustion reactions in the gas phase .

In biological systems, resorcinol bis(diphenyl phosphate) has been shown to exert estrogenic effects by activating estrogen receptor pathways. This activation leads to the proliferation of certain cell types, such as MCF-7 cells, and can be inhibited by estrogen receptor antagonists .

Comparaison Avec Des Composés Similaires

Comparison with Similar Organophosphate Flame Retardants

Structural and Functional Differences

RDP is compared to monomeric (e.g., triphenyl phosphate, TPHP) and oligomeric (e.g., bisphenol A bis(diphenyl phosphate), BDP) OPFRs.

Table 1: Key Characteristics of RDP and Analogues

| Compound | Molecular Weight (g/mol) | Phosphorus Content (%) | Thermal Decomposition (°C) | Primary Applications |

|---|---|---|---|---|

| Resorcinol bis(diphenyl phosphate) | 574.45 | 10.7 | ~300 | PC/ABS, PLA, coatings |

| Bisphenol A bis(diphenyl phosphate) | 692.63 | 8.95 | ~320 | PC, electronics, PPO blends |

| Triphenyl phosphate (TPHP) | 326.28 | 9.5 | ~225 | Plastics, hydraulic fluids |

| 2-Ethylhexyl diphenyl phosphate | 362.41 | 8.5 | ~250 | Flexible PVC, adhesives |

Flame Retardancy Mechanisms

- RDP : Combines gas-phase radical quenching and char formation in the condensed phase .

- TPHP : Primarily gas-phase action via release of phosphorus-containing radicals .

- BDP : Similar to RDP but with lower phosphorus content, leading to slightly reduced efficiency in some matrices .

Table 2: Flame Retardancy Performance in PC/ABS Blends

| Compound | UL94 Rating (1.6 mm) | Peak Heat Release Rate Reduction (%) |

|---|---|---|

| RDP | V-0 | 45–50 |

| BDP | V-0 | 40–45 |

| TPHP | V-1 | 30–35 |

Thermal and Processing Considerations

- Volatility : RDP and BDP exhibit lower volatility than TPHP due to higher molecular weights, reducing migration from polymers .

- Heat Deflection Temperature (HDT) : All three OPFRs reduce HDT in PC composites, but oligomers (RDP, BDP) cause less severe drops compared to TPHP .

Environmental and Health Impacts

- Environmental Presence :

- Toxicity: RDP metabolizes to diphenyl phosphate (DPHP), a known endocrine disruptor . In zebrafish, RDP induces oxidative stress and intestinal damage, with gender-specific effects observed .

Research Findings and Industrial Relevance

Performance in Polymer Matrices

- PLA Composites : RDP (2–5 wt%) with talc achieves UL94 V-0 rating and improves heat deflection temperature to 65°C .

- Coatings : RDP in polyurea coatings reduces peak heat release rate by 50% and enhances fire resistance without compromising mechanical properties .

Limitations and Alternatives

Activité Biologique

Resorcinol bis(diphenyl phosphate) (RDP) is an organophosphate flame retardant that has gained attention due to its effectiveness in improving the flame resistance of various materials, particularly in electronics and textiles. However, its biological activity, including potential health impacts and environmental effects, has also become a focal point of research. This article explores the biological activity of RDP, summarizing key findings from various studies.

Chemical Structure and Properties

RDP is characterized by a complex structure consisting of two diphenyl phosphate groups linked to a resorcinol core. Its molecular formula is , which contributes to its bulkiness and affects its mobility within materials, potentially influencing its environmental impact and migration behavior.

1. Toxicological Effects

Research has indicated that RDP exposure can lead to various toxicological effects:

- Aquatic Toxicity : RDP exhibits significant toxicity to aquatic organisms, with studies reporting an EC50 value of 0.7 mg/L for Daphnia magna, indicating high toxicity levels .

- Mammalian Toxicity : The toxicity of RDP in mammals is considered low to moderate. However, it has been found to disrupt gut microbiota development in offspring and cause developmental neurotoxicity in animal models .

2. Microbiota Alteration

A study involving zebrafish demonstrated that exposure to RDP resulted in alterations in intestinal microbiota composition, with gender-specific effects observed. Male zebrafish exhibited more pronounced intestinal microstructural damage and oxidative stress compared to females . This suggests that RDP may have significant implications for gut health and microbiome stability.

Environmental Impact

The environmental persistence and bioaccumulation potential of RDP are critical concerns:

- Environmental Presence : RDP has been detected in indoor dust samples, particularly from electronic equipment, with concentrations ranging from <0.04 to 520 µg/g . This raises concerns about human exposure through dust inhalation or ingestion.

- Degradation Pathways : Studies indicate that RDP can undergo hydrolysis and photolysis, leading to degradation products such as phenol and resorcinol. Understanding these pathways is essential for assessing the long-term environmental risks associated with RDP.

Case Study 1: Zebrafish Model

A recent study investigated the effects of RDP on zebrafish intestines. The findings revealed that RDP exposure led to:

- Significant alterations in species richness within the gut microbiota.

- Increased oxidative stress markers.

- Gender-dependent variations in microbiota composition, suggesting different susceptibility levels between sexes .

Case Study 2: Human Exposure Assessment

Research assessing human exposure pathways indicated that inhalation and dust ingestion are significant routes for organophosphate esters like RDP. The study highlighted the need for improved sampling strategies to accurately assess exposure levels and potential health risks associated with these compounds .

Summary of Research Findings

| Aspect | Findings |

|---|---|

| Aquatic Toxicity | EC50 = 0.7 mg/L (high toxicity) |

| Mammalian Toxicity | Low to moderate; developmental neurotoxicity observed |

| Microbiota Impact | Alters gut microbiota composition; gender-specific effects noted |

| Environmental Presence | Detected in indoor dust; significant concentrations from electronic devices |

| Degradation Pathways | Hydrolysis and photolysis lead to phenolic degradation products |

Q & A

Basic Questions

Q. What are the established synthesis methods for RDP, and how is its purity validated in academic research?

RDP is typically synthesized via transesterification between resorcinol and diphenyl chlorophosphate in the presence of a catalyst (e.g., magnesium chloride). Post-synthesis, purification involves recrystallization or column chromatography. Characterization employs nuclear magnetic resonance (NMR) to confirm the structure (e.g., P NMR for phosphate linkages) and high-performance liquid chromatography (HPLC) to assess purity (>98%). Thermal gravimetric analysis (TGA) under nitrogen is used to verify thermal stability, with degradation onset temperatures typically above 280°C .

Q. How is the thermal stability of RDP evaluated, and what experimental parameters influence its decomposition profile?

TGA at heating rates of 10°C/min under inert atmospheres (N) is standard. Key metrics include temperatures at 2% mass loss (T) and 10% mass loss (T). For RDP, T ranges from 288–295°C, influenced by molecular weight and substituent symmetry. Differential scanning calorimetry (DSC) may detect glass transitions or melting points, though RDP often remains amorphous. Contradictions in reported degradation temperatures (e.g., T at 325°C vs. 327°C for similar analogs) may arise from differences in sample preparation or instrument calibration .

Q. How does RDP’s molecular structure contribute to its flame-retardant efficiency compared to monomeric phosphorus compounds?

RDP’s oligomeric structure (two aromatic phosphate groups linked via a resorcinol core) enhances thermal stability and reduces volatility compared to monomeric analogs like triphenyl phosphate (TPP). The higher molecular weight (574.45 g/mol) limits migration in polymer matrices, while aromatic groups promote char formation via radical scavenging in the gas phase. Fourier-transform infrared (FTIR) spectroscopy of pyrolysis residues often reveals phosphoric acid derivatives, indicating condensed-phase activity .

Advanced Research Questions

Q. What mechanistic differences exist between RDP and Bisphenol A bis(diphenyl phosphate) (BDP) in PC/ABS blends?

RDP primarily acts in the gas phase by releasing PO• radicals to quench combustion, while BDP’s bisphenol A backbone enhances char formation in the condensed phase. In TGA studies, BDP shows higher residue yields (10–15% vs. RDP’s 5–8%) at 700°C. However, RDP-plasticized PC/ABS retains better impact strength due to lower compatibility issues. Conflicting data on LOI (Limiting Oxygen Index) improvements (e.g., +5% for RDP vs. +7% for BDP) suggest matrix-dependent efficacy .

Q. What analytical techniques are used to track RDP metabolites in environmental and biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is employed to detect diphenyl phosphate (DPHP), a primary RDP metabolite. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates samples. Limits of detection (LODs) for DPHP in urine are ~0.1 ng/mL. However, DPHP’s nonspecific origin (e.g., from other aryl phosphates) necessitates complementary stable isotope labeling or enzymatic assays for specificity .

Q. How does RDP’s environmental persistence correlate with ecological risk in aquatic systems?

Predicted no-effect concentrations (PNECs) for RDP in freshwater are derived from acute toxicity data (e.g., Daphnia magna LC >10 mg/L). Risk quotients (RQs = measured environmental concentration/PNEC) below 0.1 indicate low risk. However, RDP’s hydrolysis half-life (t) of >30 days in pH-neutral water raises concerns about long-term bioaccumulation. Sediment adsorption coefficients (K ~500 L/kg) suggest moderate sequestration, though benthic organism studies remain limited .

Q. What methodologies assess RDP migration in polymer composites under accelerated aging conditions?

Leaching is evaluated via Soxhlet extraction with solvents (e.g., hexane/acetone) or gas chromatography-mass spectrometry (GC-MS) headspace analysis of volatiles. Aging at 80°C/75% relative humidity for 1,000 hours simulates long-term exposure. RDP’s migration rates in polycarbonate blends are <0.5 wt% after aging, compared to >2 wt% for TPP, attributed to its oligomeric structure .

Propriétés

IUPAC Name |

(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWICEWMBIBPFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069197 | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57583-54-7 | |

| Record name | Resorcinol bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyl m-phenylene bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.